molecular formula C17H13Cl2N3O3 B14443156 1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride CAS No. 75159-42-1

1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride

Cat. No.: B14443156
CAS No.: 75159-42-1
M. Wt: 378.2 g/mol
InChI Key: YHYCTWSKHBADME-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride is a complex organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an isoindole dione core and a quinazolinyl methyl group, making it a subject of interest for various chemical and biological studies.

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of isoindole-1,3-dione with a quinazolinyl methyl precursor under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and may require specific temperature and pressure settings to achieve optimal yields . Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its combined isoindole and quinazolinyl structures, which contribute to its distinct chemical reactivity and biological activities.

Properties

CAS No.

75159-42-1

Molecular Formula

C17H13Cl2N3O3

Molecular Weight

378.2 g/mol

IUPAC Name

2-[(4-oxoquinazolin-3-yl)methyl]isoindole-1,3-dione;dihydrochloride

InChI

InChI=1S/C17H11N3O3.2ClH/c21-15-13-7-3-4-8-14(13)18-9-19(15)10-20-16(22)11-5-1-2-6-12(11)17(20)23;;/h1-9H,10H2;2*1H

InChI Key

YHYCTWSKHBADME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CN3C=NC4=CC=CC=C4C3=O.Cl.Cl

Origin of Product

United States

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